molecular formula C19H14F3N3O3 B2927183 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-62-7

1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2927183
CAS RN: 338412-62-7
M. Wt: 389.334
InChI Key: UELWDRJOJIMXEN-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities . Pyrimidines serve as the backbone for several important biomolecules like DNA and RNA. The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s biological activity due to the unique physicochemical properties of fluorine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group attached to one of the carbons. It also has a trifluoromethyl group attached to a phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Behavior

The synthesis and characterization of pyrimidine derivatives, including compounds similar to "1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide," have been a significant area of research. These studies often explore the chemical reactions these compounds undergo, their potential as intermediates in the synthesis of more complex molecules, and their physical and chemical properties.

  • Synthetic Pathways

    Research has explored various synthetic pathways for creating pyrimidine derivatives, highlighting the versatility and reactivity of these compounds. One study described the hydrogenolysis of corresponding benzyl esters and the transformation of benzyl esters to ethyl esters under specific conditions, suggesting a method for synthesizing related pyrimidine derivatives (Zigeuner, Knopp, & Blaschke, 1976).

  • Chemical Reactions and Properties

    The chemical behavior of pyrimidine derivatives under various conditions has been another focus. For instance, the reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride to produce pyrimidine derivatives has been reported, showcasing the compounds' potential in synthesis and the effect of different conditions on the product yield (Zanatta et al., 1998).

  • Potential Applications

    While direct studies on "1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide" specifically were not found, the research on similar compounds suggests a broad interest in their potential applications, particularly in creating new materials and drugs. The modification of pyrimidine structures has been investigated for optimizing biological properties, indicating the compound's relevance in developing new therapeutic agents or materials with unique properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, potential uses, and methods of synthesis. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3-benzyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c20-19(21,22)13-6-8-14(9-7-13)23-17(27)15-10-16(26)25(18(28)24-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAICJXXCLXGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

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